Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps. One common method involves the cyclization of amidoximes with acyl chlorides to form the 1,2,4-oxadiazole ring . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the benzoate ester is typically formed via esterification reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Agricultural Chemistry: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new pesticides.
Materials Science: The unique structural features of the compound make it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation . The oxadiazole ring is known to interact with biological targets through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Uniqueness
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is unique due to the combination of its structural features, including the oxadiazole ring, pyrrolidine ring, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(8-18)13-16-9-22-17-13/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQGIBPTBWANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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